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molecular formula C20H15F3O2 B8518602 4,4'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)diphenol CAS No. 1882-01-5

4,4'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)diphenol

Cat. No. B8518602
M. Wt: 344.3 g/mol
InChI Key: MQTKRZKZCDBRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05247050

Procedure details

A mixture of 100 grams (0.57 mol) of trifluoroacetophenone, 100 grams (0.7 mol) trifluoromethane sulfonic acid, and 100 grams (10.9 mol) anisole is stirred at room temperature for 24 hours. The mixture is then transferred to a separatory funnel and the organic material is washed with water (3×11), saturated bicarbonate (3×500 ml) and water (2×500 ml). The organic phase is dried and the volatiles removed in vacuo. The resulting material is crystallized from aqueous methanol. 37.2 grams (0.1 mol) of this product is refluxed with glacial acetic acid saturated with anhydrous hydrobromic acid. The mixture is cooled and poured over crushed ice and the solid collected. The crude material is recrystallized from ethanol and petroleum ether to give 1,1-bis(4-hydroxyphenyl)-1-phenyl-2,2,2-trifluoroethane.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
37.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[F:13][C:14]([F:20])([F:19])S(O)(=O)=O.[C:21]1([O:27]C)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.Br>C(O)(=O)C>[OH:27][C:21]1[CH:26]=[CH:25][C:2]([C:3]([C:24]2[CH:23]=[CH:22][C:21]([OH:27])=[CH:26][CH:25]=2)([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:14]([F:20])([F:19])[F:13])=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC(C(=O)C1=CC=CC=C1)(F)F
Name
Quantity
100 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Two
Name
product
Quantity
37.2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is then transferred to a separatory funnel
WASH
Type
WASH
Details
the organic material is washed with water (3×11), saturated bicarbonate (3×500 ml) and water (2×500 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting material is crystallized from aqueous methanol
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
CUSTOM
Type
CUSTOM
Details
the solid collected
CUSTOM
Type
CUSTOM
Details
The crude material is recrystallized from ethanol and petroleum ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C(F)(F)F)(C1=CC=CC=C1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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